1-(3-Methylbutan-2-yl)pyrrolidin-2-one
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Overview
Description
1-(3-Methylbutan-2-yl)pyrrolidin-2-one is a compound belonging to the class of pyrrolidin-2-ones, which are γ-lactams. These compounds are widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties . Pyrrolidin-2-ones are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity .
Preparation Methods
The synthesis of 1-(3-Methylbutan-2-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods often involve the ring expansion of β-lactams or cyclopropylamides . These methods are generally efficient and reliable, although some may suffer from poor regioselectivity or require multi-step preparation of highly functionalized substrates .
Chemical Reactions Analysis
1-(3-Methylbutan-2-yl)pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include specific oxidants and additives . For example, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles .
Scientific Research Applications
1-(3-Methylbutan-2-yl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis . In biology and medicine, compounds containing a γ-lactam moiety have been significant in the treatment of neurodegenerative diseases, HIV, epilepsy, and depression . Pyrrolidin-2-one derivatives also exhibit diverse pharmacological activities such as antifungal, antibacterial, anticonvulsant, anticancer, and antioxidant properties . Additionally, it is used in the synthesis of chemical and pharmaceutical intermediates .
Mechanism of Action
The mechanism of action of 1-(3-Methylbutan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This process highlights the compound’s ability to undergo multiple transformations, making it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
1-(3-Methylbutan-2-yl)pyrrolidin-2-one can be compared with other similar compounds such as pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities . For example, pyrrolizines are known for their anti-inflammatory and analgesic properties, while pyrrolidine-2,5-diones are used in the treatment of epilepsy . The unique structure of this compound, with its specific substituents, contributes to its distinct reactivity and applications in various fields .
Properties
CAS No. |
61307-93-5 |
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Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(3-methylbutan-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H17NO/c1-7(2)8(3)10-6-4-5-9(10)11/h7-8H,4-6H2,1-3H3 |
InChI Key |
HKBQWGPZONCIPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)N1CCCC1=O |
Origin of Product |
United States |
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